Hydrogen-Bond Donor Capacity: 8-Amine vs. 8-Unsubstituted Core (CAS 115213-55-3)
The target compound possesses one hydrogen-bond donor (the 8-NH2 group), whereas the 2-methyl-8-unsubstituted analog (CAS 115213-55-3) has zero H-bond donors [1]. This single H-bond donor enables the 8-amine to act as a synthetic anchor for amide, urea, or sulfonamide coupling, which is impossible with the 8-unsubstituted analog without additional functionalization steps.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (Hdon) |
| Comparator Or Baseline | 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole (CAS 115213-55-3): 0 (Hdon) |
| Quantified Difference | ΔHdon = +1 |
| Conditions | Calculated molecular property (PubChem / Hit2Lead). |
Why This Matters
The presence of a primary amine handle dramatically expands the accessible chemical space for library synthesis and SAR exploration compared to the 8-unsubstituted core.
- [1] PubChem. 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole (CID 28407305). URL: https://pubchem.ncbi.nlm.nih.gov/compound/28407305 (accessed 2026-05-04). View Source
